molecular formula C8H6Cl2O3 B14240336 4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione CAS No. 189821-34-9

4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione

Cat. No.: B14240336
CAS No.: 189821-34-9
M. Wt: 221.03 g/mol
InChI Key: BMTWSKNIQWJHKB-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione is an organic compound with a unique structure that includes a cyclopentene ring substituted with chlorine atoms and a methoxyethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione typically involves the reaction of cyclopent-4-ene-1,3-dione with chlorinating agents and methoxyethylidene precursors. One common method involves the use of thionyl chloride (SOCl2) to introduce chlorine atoms at the 4 and 5 positions of the cyclopentene ring. The methoxyethylidene group can be introduced through a subsequent reaction with methoxyethylidene chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle chlorinating agents and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Derivatives with substituted nucleophiles at the 4 and 5 positions.

    Reduction Products: Compounds with reduced chlorine content and saturated cyclopentene ring.

    Oxidation Products: Carboxylic acids or aldehydes derived from the methoxyethylidene group.

Scientific Research Applications

4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione involves its interaction with biological targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The presence of chlorine atoms and the methoxyethylidene group enhances its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione is unique due to its specific substitution pattern and the presence of the methoxyethylidene group This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

CAS No.

189821-34-9

Molecular Formula

C8H6Cl2O3

Molecular Weight

221.03 g/mol

IUPAC Name

4,5-dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione

InChI

InChI=1S/C8H6Cl2O3/c1-3(13-2)4-7(11)5(9)6(10)8(4)12/h1-2H3

InChI Key

BMTWSKNIQWJHKB-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)C(=C(C1=O)Cl)Cl)OC

Origin of Product

United States

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